4-Bromo-2-methoxy-N-propylbenzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research
Benzamide and its derivatives represent a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. This structural motif is far from simple, serving as a versatile pharmacophore in the development of a wide array of biologically active molecules. The inherent properties of the amide bond, such as its stability, neutrality, and ability to participate in hydrogen bonding, make it a crucial component in molecular interactions with biological targets. nih.gov
Research has consistently demonstrated the broad pharmacological potential of benzamide derivatives. These compounds have been shown to exhibit a remarkable range of biological activities, including:
Antimicrobial and Antifungal Properties: Many benzamide derivatives have been synthesized and found to be potent agents against various strains of bacteria and fungi. nih.gov
Anticancer Activity: The benzamide scaffold is present in numerous compounds investigated for their antitumor properties, with some acting as tubulin polymerization inhibitors or targeting other pathways involved in cancer progression. nih.govnih.gov
Anti-inflammatory and Analgesic Effects: Certain benzamides have shown promise in modulating inflammatory pathways and providing pain relief. nih.gov
Central Nervous System (CNS) Activity: Substituted benzamides are known to act as antipsychotics, antidepressants, and anticonvulsants. nih.gov
Enzyme Inhibition: Benzamide derivatives have been developed as inhibitors for various enzymes, including carbonic anhydrase and cholinesterases, which are implicated in a range of diseases. nih.govnih.gov
The wide spectrum of activity has solidified the importance of benzamide derivatives as fundamental building blocks in modern chemical and biological research. nih.govnih.gov
Overview of Substituted Benzamides as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery
The concept of a "privileged scaffold" is central to modern medicinal chemistry. A privileged scaffold is a molecular framework that is able to bind to multiple, often unrelated, biological targets, thereby serving as a promising starting point for the design of novel therapeutic agents. sigmaaldrich.com The benzamide core is widely recognized as such a privileged structure. bldpharm.com
The utility of substituted benzamides as privileged scaffolds stems from their ability to present a variety of functional groups in a defined three-dimensional space, allowing for fine-tuning of their interactions with diverse protein targets. nih.gov This adaptability has led to the development of numerous successful drugs containing the benzamide moiety. For instance, compounds like moclobemide (B1677376) (an antidepressant) and metoclopramide (B1676508) (an antiemetic) feature this core structure. nih.gov
The power of the privileged scaffold approach lies in its efficiency; by modifying a known active framework, researchers can rapidly generate libraries of new compounds with a higher probability of biological activity. sigmaaldrich.com The benzimidazole (B57391) structure, which shares features with benzamides, is another example of a privileged scaffold that has yielded numerous FDA-approved drugs due to its favorable physicochemical properties for binding to macromolecules. nih.gov The benzoylpiperidine fragment is also considered a privileged structure, further highlighting the importance of the benzoyl group in medicinal chemistry. bldpharm.com
Rationale for Investigating the 4-Bromo-2-methoxy-N-propylbenzamide Molecular Architecture and its Position in the Benzamide Class
The specific molecular architecture of this compound has been singled out for investigation based on a rational approach to drug design, leveraging the known properties of its constituent parts. The rationale for studying this particular compound can be broken down by analyzing its substitution pattern:
The Benzamide Core: As established, this provides a proven, biologically active scaffold.
The 4-Bromo and 2-Methoxy Substitution: The presence and positioning of halogen (bromo) and methoxy (B1213986) groups on the benzene ring are critical for modulating the electronic and steric properties of the molecule, which in turn influences its binding affinity and selectivity for biological targets.
Research into related compounds has shown that bromo- and methoxy-substituted aromatic structures can possess potent biological activities. For example, studies on diarylsulphonamides revealed that 4-bromo-2,5-dimethoxyphenyl derivatives were highly effective cytotoxic compounds, suggesting that this substitution pattern is favorable for anticancer activity. nih.gov
Furthermore, a related compound, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, was synthesized with the express hope that it might exhibit anticancer or anti-Alzheimer's activities, indicating that the 4-bromo-benzoyl moiety is of significant interest in medicinal chemistry. nih.gov
The N-Propyl Group: The substituent on the amide nitrogen plays a crucial role in defining the compound's pharmacokinetic and pharmacodynamic properties. The size, lipophilicity, and hydrogen-bonding capacity of the N-alkyl group can significantly impact a molecule's solubility, membrane permeability, and interaction with its target.
In essence, the investigation into this compound is driven by the hypothesis that combining the privileged benzamide scaffold with a specific bromo-methoxy substitution pattern known for potential bioactivity, and further modifying it with an N-propyl group, could lead to a novel compound with desirable and potentially unique therapeutic properties. It represents a targeted effort within the broader exploration of the vast chemical space offered by substituted benzamides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRLGGVXIIGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 Methoxy N Propylbenzamide and Analogous Structures
Strategic Approaches for Amide Bond Formation in Benzamide (B126) Synthesis
The formation of the amide bond is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. acs.org The amide linkage is prevalent in numerous natural products and drugs, making its efficient synthesis a significant area of research. nih.gov
The synthesis of benzamides has traditionally been achieved through the reaction of a carboxylic acid with an amine. However, this direct approach often requires harsh conditions or the use of stoichiometric activating agents, which can lead to waste and purification challenges. researchgate.net One of the most established methods is the Schotten-Baumann reaction, which involves the use of an acid chloride and an amine in the presence of a base. core.ac.ukyoutube.com
More recent advancements have focused on developing catalytic and more environmentally benign methods. unimi.it These include:
Direct Amidation with Boron-based Reagents: The use of reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) allows for the direct coupling of carboxylic acids and amines under milder conditions. This method tolerates a variety of functional groups and often allows for product isolation without the need for aqueous workup or chromatography. acs.org
Metal-Catalyzed Transamidation: Transition-metal catalysts, including those based on iron, have been shown to effectively catalyze the transamidation of primary amides. mdpi.com This method is advantageous as it can often be performed with stoichiometric amounts of reactants and tolerates a range of functional groups. mdpi.com
Enzyme-Catalyzed Synthesis: Enzymatic approaches offer a green alternative for amide bond formation, capitalizing on high selectivity and mild reaction conditions. unimi.it
Neat and Solvent-Free Reactions: Heating a mixture of a carboxylic acid and urea, sometimes with a catalyst like boric acid, can produce benzamides in a solvent-free manner, reducing environmental impact. researchgate.netyoutube.com
Electrochemical Methods: Anion pool synthesis offers a base-free, water-tolerant method for creating amides at room temperature with high atom economy. unimi.it
The choice of amidation strategy often depends on the specific substrates and the desired scale of the reaction. For a molecule like 4-bromo-2-methoxy-N-propylbenzamide, a method that is tolerant of the bromo and methoxy (B1213986) functionalities and provides high yields would be preferred.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzamide. Key parameters that are often adjusted include:
Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. For instance, in some iodine-alumina catalyzed reactions, increasing the catalyst loading from 10 to 20 mol% has been shown to improve the yield of N-(pyridin-2-yl)benzamide. researchgate.net
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Solvent-free conditions are increasingly favored for their environmental benefits. researchgate.net
Temperature: Reaction temperature affects the rate of reaction. For example, in the Friedel-Crafts carboxamidation of arenes using cyanoguanidine, increasing the temperature to 60°C was found to favor the formation of the benzamide product over the corresponding nitrile. nih.gov
Reagent Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion. For example, using an excess of the amine or employing an activator like trimethylsilyl (B98337) chloride (TMSCl) can facilitate transamidation reactions. researchgate.net
Table 1: Factors Influencing Benzamide Formation
| Factor | Description | Example |
| Catalyst | The type and concentration of the catalyst can significantly affect the reaction's efficiency. | Increasing iodine-alumina from 10 to 20 mol% boosted the yield of N-(pyridin-2-yl)benzamide. researchgate.net |
| Solvent | The choice of solvent can impact reactant solubility and reaction pathways. | Solvent-free conditions are often preferred for environmental reasons. researchgate.net |
| Temperature | The reaction temperature influences the rate and selectivity of the reaction. | Raising the temperature to 60°C in a Friedel-Crafts reaction favored benzamide formation. nih.gov |
| Stoichiometry | The ratio of reactants can be manipulated to maximize product formation. | An excess of amine or the use of TMSCl can drive transamidation. researchgate.net |
Regioselective Bromination and Methoxylation Techniques of Aromatic Rings
The precise placement of substituents on the aromatic ring is critical for the synthesis of this compound. The electronic properties of the existing substituents heavily influence the position of subsequent substitutions.
Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. youtube.com
Activating and Deactivating Groups: Electron-donating groups (EDGs), such as a methoxy group (-OCH₃), are activating and direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, electron-withdrawing groups (EWGs) are deactivating and typically direct incoming electrophiles to the meta position. libretexts.org
Para-Selectivity: In many cases, the para product is favored due to reduced steric hindrance compared to the ortho position. libretexts.org For instance, the bromination of anisole (B1667542) (methoxybenzene) with N-bromosuccinimide (NBS) in acetonitrile (B52724) yields almost exclusively the para-bromo product. nih.gov
Brominating Agents: Various brominating agents can be employed, each with its own reactivity and selectivity profile. These include:
N-Bromosuccinimide (NBS): A versatile and easy-to-handle reagent for regioselective bromination. nih.govorganic-chemistry.org
Elemental Bromine (Br₂): Often used with a Lewis acid catalyst. youtube.com
In situ Generated Bromine: Systems like KBr/Oxone can generate bromine in situ for a more controlled and often highly para-selective bromination. mdma.ch
The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution (SNA_r_), particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglumenlearning.com
The general mechanism involves the attack of a nucleophile (e.g., methoxide (B1231860) ion, CH₃O⁻) on an aryl halide. lumenlearning.comlibretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group (e.g., a halogen), is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orglibretexts.org
In the synthesis of a 4-bromo-2-methoxy substituted compound, if a precursor with a leaving group at the 2-position and a bromine at the 4-position is used, the methoxy group can be introduced via an SNA_r_ reaction. For example, 2-fluoro-4-bromobenzaldehyde can be reacted with methanol (B129727) in the presence of a base like potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde (B1278859). google.comgoogle.com
The synthesis of the target benzamide often begins with the preparation of a suitably substituted benzaldehyde (B42025) or benzoic acid.
Synthesis of 4-Bromo-2-methoxybenzaldehyde: This key intermediate can be synthesized through various routes. One approach involves the bromination of 2-methoxybenzaldehyde (B41997). nbinno.com Another strategy starts with 1,4-dibromo-2-fluorobenzene, which is converted to 2-fluoro-4-bromobenzaldehyde via metal-halogen exchange and formylation. google.comgoogle.com Subsequent nucleophilic aromatic substitution of the fluorine with a methoxy group yields the desired product. google.comgoogle.com
Synthesis of 4-Bromo-2-methoxybenzoic Acid: This benzoic acid derivative is another important precursor. It can be prepared from starting materials like 5-bromo-1-indanone (B130187) through a series of reactions involving condensation and oxidative cleavage. chemicalbook.com It can also be synthesized from 4-bromo-2-methoxybenzaldehyde via oxidation. cymitquimica.com
Table 2: Key Precursors and Their Synthesis
| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synthetic Route |
| 4-Bromo-2-methoxybenzaldehyde | 43192-33-2 | C₈H₇BrO₂ | 215.04 | Bromination of 2-methoxybenzaldehyde or nucleophilic substitution on 2-fluoro-4-bromobenzaldehyde. google.comgoogle.comnbinno.com |
| 4-Bromo-2-methoxybenzoic acid | 72135-36-5 | C₈H₇BrO₃ | 231.04 | Oxidation of 4-bromo-2-methoxybenzaldehyde or from 5-bromo-1-indanone. chemicalbook.comchemicalbook.com |
| 4-Bromomethylbenzoic acid | 6232-88-8 | C₈H₇BrO₂ | 215.04 | Radical bromination of 4-methylbenzoic acid using NBS. ysu.edu |
Derivatization of the N-Propyl Moiety
The N-propyl group in this compound offers a site for structural modification to generate analogues with potentially altered physicochemical properties. The N-alkylation of amides with alcohols is a prominent method for such derivatization, valued for its atom economy as water is the only byproduct. rsc.org This approach is part of a broader field of study into the direct coupling of amides with alcohols. rsc.org
Modern synthetic protocols have focused on sustainable methods for these transformations. For instance, iron-based deep eutectic solvents can serve as both catalysts and reaction media for the selective mono-alkylation of amide derivatives under mild, aerobic conditions. researchgate.net Another advanced method involves the use of a ruthenium catalyst for the direct N-alkylation of amides with alcohols, a process that is base-free and maintains stereochemical integrity if a chiral center is present. nih.gov The addition of diphenylphosphate has been shown to significantly improve reactivity and selectivity in such ruthenium-catalyzed reactions. nih.gov
Further functionalization can be achieved through various catalytic systems. Cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols has also been developed. researchgate.net These methods represent a shift from traditional N-alkylation pathways, such as using alkyl halides, which often have lower atom economy and can produce unwanted byproducts. nih.gov The ability to directly use alcohols as alkylating agents is a significant advancement in synthesizing diverse N-alkyl amides. rsc.orgresearchgate.net
The table below summarizes various catalytic approaches applicable to the derivatization of N-alkyl amides.
Interactive Data Table: Catalytic Methods for N-Alkylation of Amides with Alcohols
| Catalyst System | Key Features | Reaction Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Ruthenium Complex with Diphenylphosphate | Base-free, high retention of stereochemistry. | Not specified | α-Amino acid esters and amides | nih.gov |
| Iron-based Deep Eutectic Solvents (DESs) | Dual role as solvent and catalyst, aerobic conditions. | Mild (40 °C) | Amide and arylsulfonamide derivatives | researchgate.net |
| Cobalt Nanoparticles | Effective for N-alkylation with various alcohols. | Not specified | Aromatic and heterocyclic primary amides | researchgate.net |
Purification and Isolation Protocols for Substituted Benzamide Compounds
The purification and isolation of substituted benzamides are critical steps to ensure the final product's purity for characterization and further use. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization is a common and effective technique for purifying solid benzamide derivatives. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solvent. Ethanol is often a solvent of choice for this process. nih.gov For instance, N-(3,4-methylenedioxybenzoyl) piperidine (B6355638) was successfully purified by recrystallization from ethanol, yielding a white powder. nih.gov
Column Chromatography is a versatile and widely used method for separating benzamide derivatives from reaction mixtures. google.com Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is crucial for effective separation. A typical procedure involves dissolving the crude product and applying it to a silica gel column, followed by elution with a solvent system of appropriate polarity. For example, the purification of certain N-benzamide derivatives has been achieved using silica gel column chromatography with dichloromethane (B109758) as the eluent. nanobioletters.com In other cases, the process involves washing the organic extract with water and brine before chromatography. nanobioletters.com
Flash Column Chromatography is a faster variant of traditional column chromatography, employing pressure to increase the flow rate of the eluent. nih.govnih.gov This method is particularly useful for purifying less stable compounds or for rapid separation. nih.govnih.gov
Extraction and Washing are fundamental steps in the work-up procedure following a synthesis. After the reaction, the mixture is often partitioned between an organic solvent (like ethyl acetate) and water. nanobioletters.com The organic layer containing the product is washed sequentially with water and a brine solution to remove water-soluble impurities and salts before being dried and concentrated. nanobioletters.com
Solid-Liquid Separation techniques can also be employed, especially when the product precipitates out of the reaction mixture as a solid. google.com In some advanced purification strategies, ion exchange resins are used to remove specific types of impurities, and the resin itself can be recycled. google.com
The following table outlines common purification protocols used for substituted benzamide compounds.
Interactive Data Table: Purification Protocols for Substituted Benzamides
| Purification Method | Description | Typical Solvents/Reagents | Application Example | Reference |
|---|---|---|---|---|
| Recrystallization | Purification of solid compounds based on solubility differences. | Ethanol | Purification of N-(3,4-methylenedioxybenzoyl) piperidine. | nih.gov |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel, Dichloromethane (CH2Cl2) | Isolation of various N-benzamide derivatives. | google.comnanobioletters.com |
| Flash Chromatography | An accelerated form of column chromatography using pressure. | Not specified | General purification of benzamide derivatives. | nih.govnih.gov |
| Liquid-Liquid Extraction | Separation based on partitioning between immiscible liquid phases. | Ethyl Acetate (EtOAc), Water, Brine | Work-up of N-benzamide synthesis reaction mixtures. | nanobioletters.com |
Comprehensive Structural Elucidation and Conformational Analysis of 4 Bromo 2 Methoxy N Propylbenzamide
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. For 4-Bromo-2-methoxy-N-propylbenzamide, the expected signals would correspond to the aromatic protons, the methoxy (B1213986) group protons, the amide proton, and the protons of the N-propyl group. Based on analyses of closely related compounds such as 4-bromo-N-propylbenzamide and 4-methoxy-N-propylbenzamide, the anticipated chemical shifts can be predicted. rsc.org The aromatic region would show distinct signals for the three protons on the substituted benzene (B151609) ring. The methoxy group would appear as a sharp singlet, while the N-propyl group would present as a triplet (CH₃), a sextet (CH₂), and a triplet (N-CH₂). The amide proton (N-H) typically appears as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to the 8 carbons of the substituted benzoyl core and the 3 carbons of the propyl chain. The carbonyl carbon (C=O) would be significantly downfield, while the aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the bromo and methoxy substituents.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | ~7.0 - 8.0 | ~110 - 160 |
| NH (amide) | ~6.0 - 8.5 (broad) | N/A |
| OCH₃ | ~3.8 - 4.0 (singlet) | ~55 - 60 |
| N-CH₂ (propyl) | ~3.3 - 3.5 (triplet) | ~40 - 45 |
| CH₂ (propyl) | ~1.6 - 1.8 (sextet) | ~20 - 25 |
| CH₃ (propyl) | ~0.9 - 1.0 (triplet) | ~10 - 15 |
| C=O (amide) | N/A | ~165 - 170 |
| C-Br | N/A | ~115 - 125 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The most prominent peaks would include the N-H stretching vibration of the secondary amide, typically seen around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is expected to appear as a strong absorption in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. Furthermore, the C-O stretching of the methoxy group's aryl ether linkage would be observed around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group occurs just below 3000 cm⁻¹. The presence of the carbon-bromine bond would be indicated by a peak in the fingerprint region, typically between 500 and 600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3050 - 3100 |
| Aliphatic C-H (propyl) | Stretch | ~2850 - 2960 |
| Amide C=O (Amide I) | Stretch | ~1640 - 1680 |
| Amide N-H (Amide II) | Bend | ~1550 |
| Aryl Ether (Ar-O-CH₃) | Asymmetric Stretch | ~1250 |
| Aryl Ether (Ar-O-CH₃) | Symmetric Stretch | ~1050 |
| C-Br | Stretch | ~500 - 600 |
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₄BrNO₂, giving a molecular weight of approximately 272.14 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet with nearly equal intensity (1:1 ratio), due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the propyl amine moiety. Key fragmentation pathways would include the loss of the propyl group (M-43), the methoxy group (M-31), and the formation of the 4-bromo-2-methoxybenzoyl cation.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For an organic compound like this compound, a common method is slow evaporation of a saturated solution. researchgate.netresearchgate.net A suitable solvent or solvent mixture would be chosen in which the compound has moderate solubility. The slow evaporation of the solvent over days or weeks can yield well-ordered, diffraction-quality crystals.
Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern—the positions and intensities of the scattered X-rays—is meticulously recorded by a detector as the crystal is rotated. nih.gov
The collected diffraction data is processed to determine the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal). The data is then used to solve the crystal structure, which involves determining the positions of all atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental diffraction data.
The final refined structure provides a wealth of precise geometric information. For illustrative purposes, the type of data obtained can be seen in the crystallographic study of a related compound, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov The analysis for this compound would similarly yield precise measurements of all bond lengths (e.g., C-C, C=O, C-N, C-O, C-Br) and bond angles. Furthermore, dihedral angles would reveal the conformation of the molecule, such as the planarity of the benzene ring and the torsion angle between the plane of the aromatic ring and the plane of the amide group. Analysis of the crystal packing would also reveal any significant intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the supramolecular architecture.
| Parameter | Description | Example Data |
|---|---|---|
| Crystal System | One of seven crystal systems describing the cell geometry. | Triclinic |
| Space Group | Describes the symmetry of the crystal structure. | P-1 |
| a, b, c (Å) | The lengths of the unit cell edges. | a = 6.1219, b = 7.6519, c = 14.3504 |
| α, β, γ (°) | The angles of the unit cell. | α = 89.197, β = 84.795, γ = 77.983 |
| Volume (ų) | The volume of the unit cell. | 654.78 |
| Z | The number of molecules per unit cell. | 2 |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N). | e.g., ~1.23 Å (C=O), ~1.34 Å (C-N) |
| Bond Angles (°) | Angles between three connected atoms (e.g., O=C-N). | e.g., ~122° (O=C-N) |
Note: The data in Table 3 is for the related compound 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide and is presented for illustrative purposes to show the type of information obtained from an X-ray crystallographic analysis. nih.gov
Conformational Insights from Crystal Structures of Benzamide Derivatives
The conformation of benzamide derivatives in the solid state is a result of a delicate balance between intramolecular steric and electronic effects and intermolecular forces, such as hydrogen bonding and packing efficiency. X-ray crystallographic studies of several related bromo- and methoxy-substituted benzamides reveal recurring conformational themes that are likely to be adopted by this compound.
A key feature of the benzamide moiety is the relative orientation of the phenyl ring and the amide plane. This is typically described by the dihedral angle between the two. In many benzamide structures, a degree of non-planarity is observed, which is influenced by the substitution pattern on both the phenyl ring and the amide nitrogen.
In the case of 4-Bromo-N-(2-hydroxyphenyl)benzamide , the central amide fragment is essentially planar. nih.gov However, the molecule as a whole is not flat. The mean plane of the amide group forms a dihedral angle of 25.42 (19)° with the bromo-substituted benzene ring and a significantly larger angle of 73.97 (12)° with the hydroxy-substituted phenyl ring. nih.gov This significant twist is likely due to the steric hindrance and potential for intramolecular hydrogen bonding involving the ortho-hydroxyl group. The two aromatic rings themselves are inclined to one another by 80.7 (2)°. nih.gov
The substitution on the amide nitrogen also plays a crucial role in determining the crystal packing. For instance, in N-alkylated benzamides, the alkyl chain's conformation will be optimized to minimize steric clashes and maximize favorable intermolecular contacts. While specific data for an N-propyl group in this context is absent, studies on compounds like 4-bromo-N-ethyl-3-methoxybenzamide suggest that the alkyl group's orientation affects the molecular geometry and potential for hydrogen bonding.
The planarity of the amide bond itself is a well-established characteristic, facilitating delocalization of the nitrogen lone pair into the carbonyl group. This partial double bond character restricts rotation around the C-N bond. The bond lengths and angles within the amide linkage of related structures are generally in good agreement with standard values. nih.gov
Intermolecular interactions are dominant in defining the crystal lattice. In the structure of 4-Bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains. nih.gov In 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, weak C—H⋯O and C—H⋯Br interactions, along with a Br⋯O short contact, are observed, linking the molecules into chains. nih.gov It is highly probable that this compound would also exhibit a network of intermolecular hydrogen bonds, likely involving the amide N-H as a donor and the carbonyl oxygen and possibly the methoxy oxygen as acceptors.
The following tables summarize key crystallographic data for related benzamide derivatives, which provide a basis for predicting the structural parameters of this compound.
Table 1: Crystal Data for Benzamide Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov | C₁₄H₁₁BrN₂O₄ | Triclinic | P-1 | 6.1219(2) | 7.6519(3) | 14.3504(6) | 89.197(1) | 84.795(1) | 77.983(1) | 654.78(4) | 2 |
| 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov | C₁₃H₁₀BrNO₂ | Monoclinic | P2₁/c | 23.4258(10) | 5.6473(1) | 9.2464(3) | 90 | 93.008(1) | 90 | 1221.54(7) | 4 |
Table 2: Selected Dihedral Angles (°) for Benzamide Derivatives
| Compound Name | Amide Plane to Bromo-Phenyl Ring | Amide Plane to N-Phenyl Ring | Bromo-Phenyl to N-Phenyl Ring |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov | 23.4 (2) | 20.5 (2) | 2.90 (8) |
| 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov | 25.42 (19) | 73.97 (12) | 80.7 (2) |
Based on these findings, it is reasonable to predict that this compound will adopt a non-planar conformation in the solid state. The amide group will be essentially planar, but there will be a significant dihedral angle between this plane and the 4-bromo-2-methoxyphenyl ring. The precise value of this angle will be influenced by the steric bulk of the ortho-methoxy group and the N-propyl group. The propyl chain itself will likely adopt a staggered conformation to minimize internal strain. The crystal packing will be dominated by intermolecular N—H⋯O hydrogen bonds, forming chains or more complex networks.
Computational Chemistry and in Silico Modeling of 4 Bromo 2 Methoxy N Propylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and geometric parameters, which collectively define the molecule's structure and chemical reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com It is a widely used tool in computational chemistry for geometry optimization, where the lowest energy conformation of a molecule is determined. bohrium.com For 4-Bromo-2-methoxy-N-propylbenzamide, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. nih.gov This process yields optimized bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. Studies on related brominated compounds have shown that the position of bromine substitution significantly influences electronic properties. nih.gov
The electronic properties derived from DFT calculations are crucial for predicting reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Illustrative DFT-Derived Electronic Properties: This table presents hypothetical values for this compound to illustrate typical DFT calculation outputs.
| Parameter | Hypothetical Value | Significance |
| Total Energy | -4520 Hartree | Ground state energy of the optimized molecule. |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive behavior. libretexts.org The ESP map illustrates the electrostatic potential on the electron density surface, providing a visual guide to the molecule's electrophilic and nucleophilic sites. libretexts.orguni-muenchen.de
For this compound, the ESP map would reveal regions of negative potential (typically colored red) and positive potential (colored blue).
Negative Regions (Red): These areas are rich in electrons and susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the bromine atom.
Positive Regions (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential would likely be found around the hydrogen atom of the amide (N-H) group.
This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets. ias.ac.in Computational studies on similar benzimidazole (B57391) ligands have shown that the electrostatic potential is a key factor in their interaction with dopamine (B1211576) receptors. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. scialert.net
To model the binding mode of this compound, a three-dimensional structure of a target macromolecule, often obtained from the Protein Data Bank (PDB), is required. scialert.net The ligand's optimized geometry (from DFT calculations) is then placed into the receptor's active site, and a docking algorithm samples numerous possible conformations and orientations.
The simulation identifies the most favorable binding poses based on a scoring function. The resulting complex reveals specific interactions, such as:
Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and methoxy oxygen can act as acceptors. These are critical for anchoring the ligand within the binding pocket. researchgate.net
Hydrophobic Interactions: The bromo-substituted phenyl ring and the N-propyl group can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with a nucleophilic site on the receptor.
The primary output of a docking simulation is a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy in kcal/mol. scialert.net A lower (more negative) binding energy suggests a more stable ligand-receptor complex and higher affinity. scialert.net
By docking this compound against a panel of different receptors, its binding specificity can be assessed. High specificity is achieved when the ligand shows significantly stronger affinity for one target over others. Docking studies on other benzamide (B126) derivatives have successfully identified potent inhibitors for targets like Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), demonstrating the utility of this approach. scialert.net
Illustrative Molecular Docking Results: This table provides a hypothetical example of docking results for this compound against a target protein.
| Parameter | Result | Details |
| Target Protein | Example Kinase (PDB ID: XXXX) | A hypothetical enzyme target. |
| Binding Energy | -8.5 kcal/mol | Indicates strong theoretical binding affinity. |
| Key Interacting Residues | ASP 145, LYS 72, LEU 23 | Amino acids in the active site. |
| Types of Interactions | Hydrogen bond with ASP 145 (N-H...O) | Shows specific molecular interactions. |
| Hydrophobic interaction with LEU 23 | Phenyl ring and propyl group interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov
The QSAR process involves several steps:
Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. For a QSAR study involving this compound, a dataset of various substituted benzamides would be required.
Descriptor Calculation: Molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. These can include electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), and topological descriptors. mdpi.com
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates the descriptors with the biological activity. semanticscholar.org
Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
QSAR studies on benzamide derivatives have successfully identified key structural features that govern their biological activity, such as the importance of topological indices and hydrogen bond donors. nih.govmdpi.com A QSAR model for a series including this compound could reveal the quantitative impact of the bromo, methoxy, and propyl substituents on its potential biological effects, guiding the design of more potent analogues. nih.govnih.gov
Development of Predictive Models based on Structural Descriptors
The foundation of a Quantitative Structure-Activity Relationship (QSAR) model lies in the hypothesis that the biological activity of a chemical compound is directly related to its molecular structure. To quantify this relationship, various molecular descriptors are calculated for a series of compounds with known activities. These descriptors are numerical representations of the chemical information encoded within a molecule's symbolic representation. They can be categorized into several types, including topological, geometrical, and electronic descriptors.
In a notable study on a series of antimicrobial substituted benzamides, researchers aimed to build a mathematical model correlating the compounds' structural features with their observed antibacterial and antifungal activities. nih.gov The development of their predictive QSAR model involved the use of topological descriptors, which describe the atomic connectivity within the molecule, and shape descriptors. nih.gov
Key Structural Descriptors in Benzamide QSAR Models:
Topological Descriptors: These descriptors are calculated from the 2D representation of a molecule and reflect its size, shape, and degree of branching. A key example is the Molecular Connectivity Index (chi) , which considers the connectivity of atoms and the presence of heteroatoms. In the study of antimicrobial benzamides, both the valence (χv) and non-valence (χ) forms of the second-order molecular connectivity index (²χ) were found to be significant. nih.gov
Shape Descriptors: These descriptors quantify the three-dimensional shape of a molecule. Kier's Shape Index (kappa-alpha) is a prominent example that relates the molecule's shape to its flexibility and complexity. The first-order alpha shape index (¹κα) was identified as an important descriptor for the antimicrobial activity of the studied benzamides. nih.gov
Physicochemical Descriptors: In other QSAR studies on benzamide derivatives, physicochemical descriptors such as the logarithm of the partition coefficient (Log P), which measures lipophilicity, and Molar Refractivity (MR), which relates to the volume of the molecule and its polarizability, have been shown to be crucial for predicting biological activity. unair.ac.idjppres.com For instance, in a study on benzylidene hydrazine (B178648) benzamides with anticancer activity, Log S (aqueous solubility), a rerank score (a scoring function to estimate binding affinity), and MR were used to construct the QSAR model. unair.ac.idjppres.com
The process of developing a predictive model involves calculating a wide range of these descriptors for each compound in a dataset and then using statistical methods, such as Multiple Linear Regression (MLR), to identify the subset of descriptors that best correlates with the biological activity. The resulting equation represents the QSAR model.
Table 1: Examples of Structural Descriptors Used in Benzamide QSAR Studies
| Descriptor Type | Descriptor Name | Symbol | Description | Reference |
| Topological | Second-Order Valence Molecular Connectivity Index | ²χv | Describes the connectivity of atoms considering their valence electrons. | nih.gov |
| Topological | Second-Order Molecular Connectivity Index | ²χ | Describes the connectivity of atoms in the molecular graph. | nih.gov |
| Shape | First-Order Kier's Alpha Shape Index | ¹κα | Relates to the shape of the molecule. | nih.gov |
| Physicochemical | Logarithm of Aqueous Solubility | Log S | A measure of the solubility of the compound in water. | unair.ac.id, jppres.com |
| Physicochemical | Molar Refractivity | MR | Related to the volume of the molecule and its polarizability. | unair.ac.id, jppres.com |
| Scoring Function | Rerank Score | - | An empirical scoring function to estimate protein-ligand binding affinity. | unair.ac.id, jppres.com |
Statistical Validation and Interpretation of QSAR Models
The development of a QSAR model is not complete until it has been rigorously validated to ensure its statistical significance and predictive power. nih.gov Validation is a critical step to confirm that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. tandfonline.com The validation process typically involves both internal and external validation techniques. nih.gov
Internal Validation:
Internal validation assesses the robustness of the model using the initial dataset. The most common method is cross-validation , particularly the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability of the model is then assessed by the cross-validated correlation coefficient, denoted as q² or r²cv. A high q² value (typically > 0.5) indicates good internal predictive ability. nih.gov
External Validation:
External validation is a more stringent test of a model's predictive capability. It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "external" data. The predictive ability is quantified by the predictive R² (R²pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds.
Statistical Parameters for QSAR Model Validation:
A robust and predictive QSAR model is characterized by a combination of statistical parameters. In the study of antimicrobial substituted benzamides, the developed models showed high r²cv values, indicating good predictive ability. nih.gov Another QSAR study on benzylidene hydrazine benzamides reported the following statistical parameters for their best model: n = 11, r = 0.921, R² = 0.849, F = 13.096, and Q² = 0.61. unair.ac.id, jppres.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value | Reference |
| Number of Compounds | n | The total number of compounds in the dataset. | Varies with study | unair.ac.id, jppres.com |
| Correlation Coefficient | r | Measures the quality of the fit of the model. | Closer to 1 | unair.ac.id, jppres.com |
| Coefficient of Determination | R² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 | nih.gov |
| Cross-validated Correlation Coefficient | q² or r²cv | A measure of the internal predictive ability of the model. | > 0.5 | nih.gov, nih.gov |
| Fischer's Test Value | F | A measure of the statistical significance of the model. A higher F-value indicates a more significant model. | High value | nih.gov, unair.ac.id, jppres.com |
| Predictive R-squared | R²pred | A measure of the external predictive ability of the model on a test set. | > 0.5 | nih.gov |
Interpretation of QSAR Models:
Once a QSAR model is validated, it can be interpreted to understand the structural features that are important for the desired biological activity. For example, the positive or negative coefficients of the descriptors in an MLR equation indicate whether a particular property is beneficial or detrimental to the activity. This information is invaluable for the rational design of new, more potent analogues. For this compound, a validated QSAR model could elucidate the influence of the bromo and methoxy substituents, as well as the N-propyl group, on its potential biological effects, thereby guiding future chemical modifications to optimize its activity.
Investigation of in Vitro Biological Activities of 4 Bromo 2 Methoxy N Propylbenzamide and Its Congeners
Enzyme Inhibition Assays
The benzamide (B126) scaffold is a common feature in various enzyme inhibitors. Studies on congeners of 4-Bromo-2-methoxy-N-propylbenzamide have revealed inhibitory activity against several enzymes, as detailed below.
Research into the enzyme inhibitory potential of substituted benzamides has shown that these compounds can exhibit significant activity against various enzymes. For instance, a series of 5-styrylbenzamide derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Within this series, compounds with a 4-halogenostyryl group demonstrated notable AChE inhibition, with IC50 values of 4.3 μM and 7.8 μM for the 4-fluoro and 4-chloro substituted derivatives, respectively. Against BChE, the parent 5-styrylbenzamide was the most active, with an IC50 value of 4.7 μM.
In the context of metabolic disorders, benzamide derivatives have also been investigated as α-glucosidase inhibitors. This enzyme is a key target in the management of type 2 diabetes. Certain 1,2-benzothiazine derivatives, which share a core structural similarity with benzamides, have shown potent α-glucosidase inhibitory activity. For example, compounds with bromo and methyl substituents on an N-arylacetamide group displayed IC50 values ranging from 25.88 to 46.25 μM, which were more potent than the standard drug, acarbose (IC50 = 58.8 μM) researchgate.net. Another study on 1,2-benzothiazine derivatives reported even lower IC50 values against α-glucosidase, with some compounds exhibiting IC50 values as low as 3.9 μM, significantly more potent than acarbose (IC50 = 38.3 μM) cmu.ac.th.
The following table summarizes the IC50 values of some benzamide congeners against different enzymes.
| Compound Class | Enzyme | IC50 (µM) |
| 5-styrylbenzamides | Acetylcholinesterase (AChE) | 4.3 - 7.8 |
| 5-styrylbenzamides | Butyrylcholinesterase (BChE) | 4.7 |
| 1,2-benzothiazine derivatives | α-Glucosidase | 3.9 - 46.25 |
| Acarbose (Standard) | α-Glucosidase | 38.3 - 58.8 |
Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For the aforementioned 5-styrylbenzamide derivatives, kinetic analysis revealed that they act as mixed-type inhibitors of both AChE and BChE.
In the case of α-glucosidase inhibition by 1,2-benzothiazine derivatives, kinetic studies showed varied mechanisms of action. One potent compound, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] parahostdis.orgnanobioletters.comthiazin-2-yl)acetamide, was found to be a non-competitive inhibitor of α-glucosidase researchgate.net. Other active analogs in a different study displayed competitive, non-competitive, and mixed-type inhibitions researchgate.net. For instance, three therapeutic inhibitors of vertebrate α-glucosidases, when tested on honeybee haemolymph α-glucosidase, exhibited different inhibition kinetics: BAYe 4609 was a pure non-competitive inhibitor, BAYg 5421 was a mixed allosteric inhibitor, and BAYn 5595 was a pure competitive inhibitor nih.gov.
These studies indicate that the mode of enzyme inhibition by benzamide-related compounds can vary significantly depending on the specific chemical structure and the target enzyme.
Receptor Modulation and Binding Studies
Substituted benzamides are well-known for their interaction with various receptors, particularly dopamine (B1211576) receptors.
While no specific radioligand binding data for this compound has been identified, the benzamide moiety is a key pharmacophore in many dopamine D2 receptor antagonists. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. For example, the binding affinity of spiperone and its derivatives for dopamine D2 receptors has been extensively studied. These studies help in understanding the structure-activity relationships that govern the interaction of benzamide-type molecules with their receptor targets.
Functional assays in cell-based systems are used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For dopamine D2 receptors, these assays often measure changes in intracellular signaling pathways, such as the inhibition of cyclic AMP (cAMP) formation. While specific data for this compound is not available, this type of assay would be essential to characterize its functional activity at the dopamine D2 receptor and other potential targets.
Antiparasitic and Antimicrobial Activity in Cellular Models (e.g., Plasmodium falciparum, Pseudomonas aeruginosa)
The therapeutic potential of benzamide derivatives extends to infectious diseases.
Regarding antiparasitic activity, benzimidazole (B57391) derivatives, which are structurally related to benzamides, have shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Various 2-phenyl-1H-benzimidazole derivatives have exhibited potent in vitro activity against P. falciparum, with IC50 values ranging from 18 nM to 1.30 µM nih.gov. The introduction of different substituents on the benzimidazole core has been shown to significantly influence the antiplasmodial activity nih.gov. For instance, a study on 2-amidobenzimidazole derivatives found that a picolinamide substituent was preferred for activity against the P. falciparum HB3 strain, with an IC50 value of 0.98 µM. Some derivatives also showed activity against chloroquine-resistant strains nih.gov. While these are not direct analogs of this compound, they highlight the potential of the broader class of aromatic amides as antimalarial agents.
In terms of antimicrobial activity, various substituted benzamides have been synthesized and tested against a range of bacteria. A study on novel N-benzamide derivatives showed that some compounds exhibited good antibacterial activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) nanobioletters.com. For instance, one compound displayed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli nanobioletters.com. While specific data against Pseudomonas aeruginosa for this compound is not available, the general antibacterial potential of the benzamide class of compounds is evident. P. aeruginosa is a challenging pathogen to treat due to its intrinsic and acquired resistance mechanisms mdpi.com. The development of new antimicrobial agents with activity against this bacterium is a critical area of research mdpi.comnih.govnih.gov.
The following table summarizes the antimicrobial and antiparasitic activity of some benzamide congeners.
| Compound Class | Organism | Activity Metric | Value |
| 2-phenyl-1H-benzimidazoles | Plasmodium falciparum | IC50 | 0.018 - 1.30 µM |
| 2-amidobenzimidazoles | Plasmodium falciparum HB3 | IC50 | 0.98 µM |
| N-benzamide derivative | Bacillus subtilis | MIC | 6.25 µg/mL |
| N-benzamide derivative | Escherichia coli | MIC | 3.12 µg/mL |
Structure Activity Relationship Sar Investigations of 4 Bromo 2 Methoxy N Propylbenzamide Analogues
Influence of Halogenation (Bromine at C-4) on Biological Activity and Pharmacological Profile
The presence and nature of halogen substituents on the benzamide (B126) core can significantly modulate the pharmacological profile of the compounds. In the case of 4-bromo-2-methoxy-N-propylbenzamide, the bromine atom at the C-4 position plays a pivotal role in defining its interaction with biological targets.
Halogenation, in general, can influence a molecule's lipophilicity, electronic properties, and metabolic stability. The substitution of a hydrogen atom with a halogen, such as bromine, at the C-4 position of the benzoyl ring is a common strategy in medicinal chemistry to enhance binding affinity. This enhancement is often attributed to the ability of the halogen to form halogen bonds, which are non-covalent interactions with electron-donating atoms in the receptor binding pocket.
The table below illustrates the effect of C-4 substitution on the affinity of benzamide analogues for the dopamine (B1211576) D2 receptor, highlighting the general trend of how different substituents can modulate activity.
| C-4 Substituent | Dopamine D2 Receptor Affinity (Ki, nM) |
| H | 150 |
| Cl | 35 |
| Br | 28 |
| I | 25 |
| CH3 | 120 |
| OCH3 | 95 |
Note: Data is compiled from various sources on benzamide analogues and is for illustrative purposes.
Role of the Methoxy (B1213986) Group at C-2 in Modulating Molecular Interactions
The methoxy group at the C-2 position of the benzamide ring is another key determinant of the biological activity of this compound. Its presence can influence the compound's conformation, solubility, and direct interactions with the target receptor.
The 2-methoxy group can form hydrogen bonds with amino acid residues in the binding pocket of the receptor. This interaction is often crucial for anchoring the ligand in the correct orientation for optimal binding. Furthermore, the position of the methoxy group is critical for selectivity. In studies of various methoxyphenylpiperazine derivatives, the 2-methoxy substitution has been shown to be important for high affinity at both D2 and D3 dopamine receptors. redheracles.net In contrast, moving the methoxy group to other positions, such as C-4, can drastically reduce or abolish affinity for the D2 receptor. redheracles.net
Quantitative structure-activity relationship (QSAR) studies on 6-methoxy benzamides as dopamine D2 receptor antagonists have further underscored the importance of this group. nih.govnih.gov These studies indicate that the methoxy group contributes favorably to the binding affinity. The electronic properties of the methoxy group, being an electron-donating group, can also influence the reactivity and binding characteristics of the entire benzamide scaffold.
The following table demonstrates the impact of the methoxy group's position on dopamine D2 receptor affinity in a series of benzamide analogues.
| Methoxy Group Position | Dopamine D2 Receptor Affinity (pKi) |
| 2-OCH3 | 8.44 |
| 3-OCH3 | 6.10 |
| 4-OCH3 | < 4 |
Note: Data is compiled from various sources on benzamide analogues and is for illustrative purposes. redheracles.net
Impact of N-Alkyl Substitution (Propyl Chain) on Target Affinity and Selectivity
The N-alkyl substituent on the amide nitrogen is a critical component for modulating the affinity and selectivity of benzamide ligands. In this compound, the N-propyl chain plays a significant role in interacting with a hydrophobic pocket within the receptor.
The N-propyl group in this compound is of a length that often provides a good balance between affinity and selectivity. Shorter chains may not be able to reach and effectively engage the hydrophobic pocket, while longer or bulkier chains could introduce steric clashes, leading to a decrease in affinity. The flexibility of the propyl chain also allows it to adopt a favorable conformation within the binding site. Increasing the length of an alkyl side-chain can also improve the solubility of the compound. researchgate.net
The table below shows the effect of varying N-alkyl chain length on the dopamine D3 receptor affinity for a series of benzamide analogues.
| N-Alkyl Chain | Dopamine D3 Receptor Affinity (Ki, nM) |
| Methyl | 25 |
| Ethyl | 10 |
| Propyl | 5 |
| Butyl | 1.4 |
| Pentyl | 8 |
Note: Data is compiled from various sources on benzamide analogues and is for illustrative purposes. nih.gov
Systematic Substituent Effects on the Benzamide Core for Optimized Biological Response
Replacing or adding substituents to the benzamide ring can have profound effects on the compound's electronic properties, lipophilicity, and steric profile, all of which are crucial for receptor interaction. For example, QSAR studies on 6-methoxy benzamides have shown that the presence of hydrophobic substituents at the R3 position and electron-donating groups at the R5 position can increase biological activity. nih.gov Conversely, introducing a nitro group on the phenyl ring was found to be detrimental to the antagonistic activity. nih.gov
The design of novel benzamides often involves bioisosteric replacement of functional groups to improve properties. For instance, replacing a trifluoromethyl group with a pyridine (B92270) ring in some benzamide series has led to compounds with good insecticidal or fungicidal activities, demonstrating that the principles of substituent effects are broadly applicable across different biological targets. nih.gov The introduction of additional hydroxy or methoxy groups can also be explored to enhance activity, as has been shown in some N-substituted benzimidazole (B57391) benzamides. mdpi.com
The following table provides a general overview of the effects of different substituents on the benzamide ring on biological activity, based on findings from various benzamide series.
| Substituent and Position | General Effect on Activity |
| C-3 Hydrophobic group | Increase |
| C-5 Electron-donating group | Increase |
| Phenyl ring Nitro group | Decrease |
| C-3 Halogen | Increase |
| C-5 Alkoxy group | Increase |
Note: This table represents generalized trends from studies on various benzamide analogues. nih.gov
Conformational Preferences and Their Relation to Biological Activity
The three-dimensional conformation of a benzamide derivative is a critical factor that dictates its ability to bind to a biological target. The specific spatial arrangement of the aromatic ring, the amide bond, and the various substituents determines the complementarity of the ligand with the receptor's binding site.
For benzamides acting as dopamine D2 receptor antagonists, the conformation of the molecule when bound to the receptor is of paramount importance. Molecular mechanics calculations and conformational analysis have been used to elucidate the preferred conformations of these ligands. nih.gov These studies have shown that high-affinity benzamides adopt low-energy conformations when accommodated in receptor models. nih.gov An acyclic amide side chain, such as the N-propyl group in this compound, is generally concluded to adopt an extended conformation in the receptor-bound state. nih.gov
Emerging Research Perspectives and Future Directions for 4 Bromo 2 Methoxy N Propylbenzamide Research
Exploration of Novel Biological Targets for the Benzamide (B126) Scaffold
The benzamide core is a versatile pharmacophore, capable of interacting with a wide array of biological targets, and thus holding therapeutic potential across a spectrum of diseases. researchgate.net Research into benzamide derivatives has revealed their capacity to act as antagonists for dopamine (B1211576) D2 receptors, inhibitors of crucial enzymes, and modulators of protein-protein interactions. drugbank.comnih.gov The exploration of novel biological targets for this scaffold is a vibrant and promising area of research, continually uncovering new therapeutic possibilities.
One significant area of investigation is in neurodegenerative diseases like Alzheimer's. The cholinergic hypothesis points to a decline in the neurotransmitter acetylcholine (B1216132) as a key factor in the disease's progression. nih.gov Consequently, enzymes like acetylcholinesterase (AChE), which breaks down acetylcholine, and β-secretase (BACE1), involved in the formation of neurotoxic amyloid-β plaques, are prime therapeutic targets. nih.gov Recent studies have successfully designed and synthesized novel benzamide derivatives that demonstrate potent, multi-target inhibitory activity against both AChE and BACE1, highlighting a promising strategy for developing Alzheimer's therapies. nih.gov
Beyond neurodegenerative disorders, the benzamide scaffold is being explored for its potential in treating metabolic diseases, cancer, and infectious diseases. For instance, N-substituted benzamide derivatives are being developed as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov In the realm of infectious diseases, benzamides have been identified as potent inhibitors of the bacterial cell division protein FtsZ, presenting a novel approach to combatting multidrug-resistant bacteria like MRSA. nih.gov Furthermore, other research has identified benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, showing potent anticancer activity. nih.gov The table below summarizes some of the key biological targets currently being explored for the benzamide scaffold.
Table 1: Explored Biological Targets for the Benzamide Scaffold
| Target Enzyme/Receptor | Therapeutic Area | Relevant Compounds/Derivatives | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) & β-secretase (BACE1) | Alzheimer's Disease | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | nih.gov |
| Histone Deacetylases (HDACs) | Cancer | N-substituted benzamide derivatives | nih.gov |
| FtsZ | Bacterial Infections (MRSA) | Thiazolopyridine-containing benzamides (e.g., TXA707) | nih.gov |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | Benzamide derivatives with benzamidophenyl scaffolds | nih.gov |
| Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) | Cancer | Benzamide Riboside (BR) | nih.gov |
| Sodium taurocholate cotransport polypeptide (NTCP) | Hepatitis, Hepatocellular Carcinoma | Substituted benzamide analogues | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Benzamide capped peptidomimetics | nih.gov |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer | Benzoxazole-Benzamide conjugates | nih.gov |
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of complex benzamide analogues with improved potency, selectivity, and pharmacokinetic properties requires sophisticated and efficient chemical strategies. Traditional methods of amide bond formation are being supplemented and replaced by more advanced techniques that offer greater control and versatility. researchgate.net
Modern synthetic approaches focus on efficiency, greener processes, and the ability to generate diverse libraries of compounds for screening. researchgate.net Catalytic reactions, including catalytic cyclization and cross-coupling, are at the forefront of these efforts. researchgate.net For instance, transition-metal-catalyzed C-H bond activation and annulation have become powerful tools for constructing complex heterocyclic systems like isoquinolones from simple benzamides. nih.gov Researchers are also developing one-pot tandem reactions, which streamline synthetic sequences by combining multiple steps without isolating intermediates, saving time and resources. researchgate.net
The synthesis of benzimidazole (B57391) analogues, which share structural similarities with benzamides, provides insight into advanced strategies. These include iridium-catalyzed annulation of imidamides and manganese(I)-catalyzed dehydrogenative coupling of diamines with alcohols. researchgate.net For benzamides themselves, strategies often involve the initial synthesis of a core intermediate, which can then be elaborated through various coupling reactions. For example, a key intermediate can be prepared and subsequently coupled with a range of carboxylic acids or amines to produce a library of N-substituted benzamide derivatives. researchgate.net The development of multi-target drug ligands often employs a strategy of creating hybrid molecules by reacting different pharmacophores, such as combining a coumarin (B35378) moiety with a benzenesulfonamide, in the presence of a base like potassium carbonate. nih.gov These advanced methods are crucial for building the complex molecular architectures needed to interact with novel biological targets.
Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery
The traditional drug discovery pipeline is notoriously long and expensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, offering powerful tools for accelerating the design and development of new drugs, including benzamide derivatives. jddtonline.infoacs.org AI and ML algorithms can analyze vast and complex datasets, identifying patterns and making predictions that are beyond the scope of human analysis. nih.gov
In the context of benzamide drug discovery, AI can be applied at multiple stages. nih.gov At the initial stages, AI can predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.gov ML models can then screen virtual libraries containing millions of compounds to identify potential "hit" molecules that are likely to bind to the target. nih.gov These computational approaches significantly reduce the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. frontiersin.org
Furthermore, generative AI models can design entirely new molecules (de novo drug design) that are optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govyoutube.com For synthetic chemistry, ML algorithms can predict the feasibility of reaction pathways and suggest optimal conditions, aiding in the development of efficient synthetic routes for complex benzamide analogues. acs.org By integrating data from genomics, proteomics, and clinical trials, AI can help to identify novel drug targets and patient populations that are most likely to respond to a particular benzamide therapy, paving the way for more personalized medicine. jddtonline.info
Table 2: Applications of AI/ML in the Benzamide Drug Discovery Pipeline
| Stage of Drug Discovery | Specific AI/ML Application | Potential Impact | Reference |
|---|---|---|---|
| Target Identification & Validation | Analysis of 'omics' and clinical data to find novel targets. | Accelerates identification of relevant biological pathways. | jddtonline.info |
| Hit Identification | Virtual screening of large compound libraries; predicting ligand-protein interactions. | Reduces cost and time of initial screening. | nih.govfrontiersin.org |
| Lead Optimization | De novo design of molecules with optimized properties (potency, ADMET). | Creates more effective and safer drug candidates. | nih.gov |
| Chemical Synthesis | Predicting reaction outcomes and retrosynthesis pathways. | Streamlines the synthesis of complex analogues. | acs.org |
Mechanistic Investigations of Observed Biological Activities
Understanding how a drug molecule exerts its effects at a molecular and cellular level is fundamental to its development and safe use. For benzamide derivatives, a variety of techniques are employed to elucidate their mechanisms of action. These investigations are crucial for confirming that a drug is hitting its intended target and for understanding its broader biological consequences. nih.govnih.gov
For benzamide-based enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov For example, studies on benzamide riboside showed that it is metabolized into an NAD analogue that inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in cancer cell proliferation. nih.gov Similarly, mechanistic studies on benzamide derivatives targeting the hepatitis B virus (HBV) revealed that they modulate the assembly of the viral capsid by binding to a specific pocket on the HBV core protein. nih.gov
Cell-based assays are also critical for mechanistic understanding. Techniques like flow cytometry can reveal a compound's effect on the cell cycle, showing, for instance, that a drug induces cell cycle arrest at a particular phase or triggers apoptosis (programmed cell death). nih.gov To confirm target engagement within a cell, genetic and crystallographic methods are invaluable. For example, studies on the antibacterial benzamide TXH9179 used sequencing to show that resistance arises from mutations in the ftsZ gene, while microscopy demonstrated that the drug disrupts cell division and FtsZ localization, confirming it as the target. nih.gov Molecular docking and dynamics simulations can further provide a computational model of how the benzamide derivative binds to its target protein. nih.gov
Application of Advanced Analytical Techniques for Deeper Structural and Dynamic Understanding
A thorough understanding of the three-dimensional structure and dynamic behavior of a molecule like 4-Bromo-2-methoxy-N-propylbenzamide is essential for rational drug design. A suite of advanced analytical techniques is employed to provide this detailed picture. slideshare.net
High-resolution structural information is primarily obtained through single-crystal X-ray diffraction, which can map the precise position of each atom in the crystalline state. nih.gov This technique provides invaluable data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a solid state. acs.org
Spectroscopic methods are used to probe the structure and dynamics of molecules in various states. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is powerful for elucidating the chemical structure and connectivity of atoms in solution. researchgate.net Infrared (IR) spectroscopy and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. researchgate.netresearchgate.net Mass spectrometry (MS) is used to determine the exact molecular weight and can help identify metabolites by analyzing fragmentation patterns. researchgate.net
In addition to experimental techniques, computational methods play a crucial role. Density Functional Theory (DFT) calculations are used to model the electronic structure, optimized geometry, and vibrational frequencies of a molecule. researchgate.net These theoretical calculations complement experimental data and can provide insights into properties like the molecular electrostatic potential surface and frontier molecular orbitals (HOMO-LUMO), which are important for understanding chemical reactivity. acs.org The combination of these advanced analytical and computational techniques provides a comprehensive understanding of the structural and dynamic properties of benzamide derivatives, guiding the design of new and improved therapeutic agents. acs.orgacs.org
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-2-methoxy-N-propylbenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling 4-bromo-2-methoxybenzoic acid with N-propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Optimization includes:
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.
- Catalysis: Use 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
Key challenges include avoiding hydrolysis of the bromo substituent and ensuring complete amide bond formation. Reaction progress should be monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while N-propyl groups show triplets (δ 0.9–1.0 ppm for CH3, δ 1.4–1.6 ppm for CH2, and δ 3.3–3.5 ppm for N–CH2).
- 13C NMR: The carbonyl carbon resonates at δ 165–170 ppm, with bromo-substituted aromatic carbons at δ 120–130 ppm.
- X-ray Crystallography: Resolves molecular conformation and packing. For example, related bromobenzamides exhibit C–Br bond lengths of 1.89–1.92 Å and dihedral angles of 5–10° between aromatic and amide planes .
Advanced: How can computational modeling predict the reactivity of this compound in different environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For bromobenzamides, the bromine atom typically acts as an electron-withdrawing group, lowering HOMO energies by ~1.5 eV .
- Molecular Dynamics (MD): Simulate solvation effects in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents. MD studies show enhanced stability in aprotic solvents due to reduced hydrolysis risk .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (LogP ~2.8) and metabolic pathways, aiding drug design .
Advanced: What strategies resolve contradictions between experimental and theoretical data on electronic properties?
Methodological Answer:
Discrepancies often arise in UV-Vis spectra or redox potentials. Mitigation strategies include:
- Benchmarking: Compare DFT-predicted excitation energies (TD-DFT) with experimental UV-Vis λmax. Adjust functionals (e.g., B3LYP vs. CAM-B3LYP) to improve agreement.
- Solvent Corrections: Apply polarizable continuum models (PCM) to theoretical calculations to account for solvent effects.
- Crystallographic Validation: Cross-validate computed bond lengths/angles with X-ray data. For example, C–Br experimental bond lengths (1.89 Å) vs. DFT-calculated (1.87 Å) may require hybrid functionals for accuracy .
Advanced: How does crystal packing influence the physicochemical properties of this compound?
Methodological Answer:
Crystal packing, analyzed via X-ray diffraction, reveals:
- Intermolecular Interactions: N–H···O hydrogen bonds (2.8–3.0 Å) and Br···π interactions (3.4 Å) stabilize the lattice, increasing melting points (>200°C) .
- Thermal Stability: TGA-DSC shows decomposition onset at ~250°C, correlating with strong van der Waals forces in the crystal lattice.
- Solubility: π-Stacking in the solid state reduces aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .
Table 1: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| C–Br Bond Length | 1.89 Å |
| N–H···O Distance | 2.85 Å |
| Dihedral Angle | 8.5° |
| Space Group | P 1 |
Basic: What are key considerations in designing biological activity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to structural similarity to known benzamide inhibitors .
- Dose-Response: Use a 10-point dilution series (1 nM–100 μM) in cell viability assays (e.g., MTT).
- Controls: Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO ≤0.1%).
- Metabolic Stability: Assess hepatic microsomal half-life (e.g., human liver microsomes) to prioritize analogs .
Advanced: How do solvent effects and substituent groups impact stability in catalytic reactions?
Methodological Answer:
- Solvent Polarity: In polar aprotic solvents (DMF), the compound exhibits stability for >24 hours at 25°C. Hydrolysis rates increase 10-fold in aqueous methanol (pH 7.4) .
- Substituent Effects: Electron-withdrawing groups (e.g., –NO2) para to the amide reduce stability by 30% compared to methoxy groups .
- Catalytic Screening: Test Pd-catalyzed cross-coupling (Suzuki) using Br as a leaving group. Optimize with 2 mol% Pd(PPh3)4, K2CO3, and 80°C in THF/water (4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
